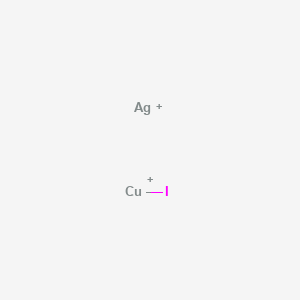
Silver;iodocopper(1+)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silver;iodocopper(1+) is a compound that combines silver and copper iodide It is known for its unique properties and potential applications in various fields
Méthodes De Préparation
The preparation of Silver;iodocopper(1+) can be achieved through various synthetic routes. One common method involves the electrodeposition of a copper-silver alloy in an ionic liquid, such as 1-butyl-3-methylimidazolium chloride. This process involves the reduction of cupric ions to cuprous ions, followed by the simultaneous reduction of cuprous ions and silver ions to form the alloy . Another method involves the use of electric explosion of twisted wires of copper and silver in an argon atmosphere, which allows for the synthesis of nanoparticles with specific compositions .
Analyse Des Réactions Chimiques
Silver;iodocopper(1+) undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, copper(I) iodide reacts with mercury vapors to form brown copper(I) tetraiodomercurate(II) . The compound can also participate in the synthesis of copper(I) clusters, such as [Cu6I7]− . Common reagents used in these reactions include ammonia, iodide solutions, and dilute acids. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
Silver;iodocopper(1+) has a wide range of scientific research applications. In chemistry, it is used in the synthesis of various compounds and materials. In biology and medicine, silver nanoparticles derived from this compound have shown potential as antimicrobial agents, drug-delivery carriers, and imaging probes . The compound’s unique properties make it suitable for applications in diagnostics, optoelectronics, and water disinfection . Additionally, the eco-friendly synthesis of silver and copper nanoparticles using biological methods has demonstrated potential in addressing multidrug-resistant bacterial infections .
Mécanisme D'action
The mechanism of action of Silver;iodocopper(1+) involves the release of silver and copper ions, which interact with bacterial cell walls and intracellular molecules. Silver nanoparticles adhere to the surface of bacterial cell walls, causing structural damage and facilitating the entry of copper nanoparticles. Once inside the cell, copper nanoparticles disrupt intracellular molecules, leading to cell death . The combination of silver and copper ions enhances the antibacterial effect, making the compound effective against a wide range of bacteria .
Comparaison Avec Des Composés Similaires
Silver;iodocopper(1+) can be compared to other similar compounds, such as copper(I) iodide, silver iodide, and gold monoiodide. Copper(I) iodide, for example, is an inorganic polymer with a rich phase diagram and various crystalline forms Silver iodide is known for its use in cloud seeding and photographic applications
Propriétés
Numéro CAS |
394738-90-0 |
|---|---|
Formule moléculaire |
AgCuI+2 |
Poids moléculaire |
298.32 g/mol |
Nom IUPAC |
silver;iodocopper(1+) |
InChI |
InChI=1S/Ag.Cu.HI/h;;1H/q+1;+2;/p-1 |
Clé InChI |
DFJMTNWHKIIQKO-UHFFFAOYSA-M |
SMILES canonique |
[Cu+]I.[Ag+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(4-Methoxyphenyl)(diphenyl)methyl]sulfanyl}ethan-1-amine](/img/structure/B14250329.png)
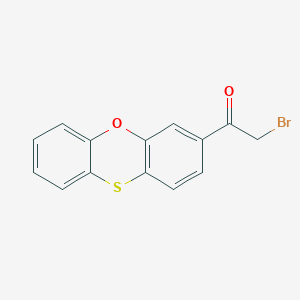
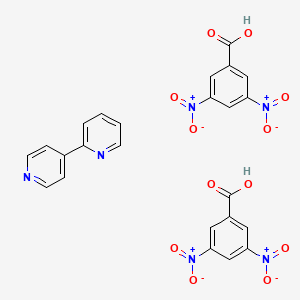
![3-Amino-4-oxohexahydro-2H-pyrrolo[2,1-b][1,3]oxazine-6-carboxylic acid](/img/structure/B14250353.png)

![3-[Bis(methylsulfanyl)methylidene]bicyclo[2.2.1]heptan-2-one](/img/structure/B14250359.png)
![benzoic acid;(1R,6R)-7-oxabicyclo[4.1.0]heptan-1-ol](/img/structure/B14250370.png)
![(4-Phenoxyphenyl)[4-(tributylstannyl)phenyl]methanone](/img/structure/B14250375.png)
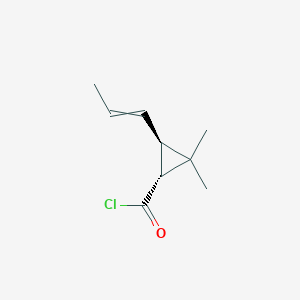
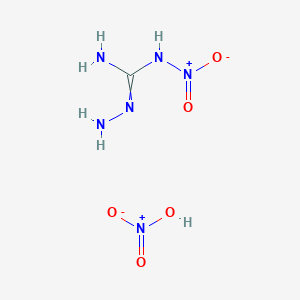
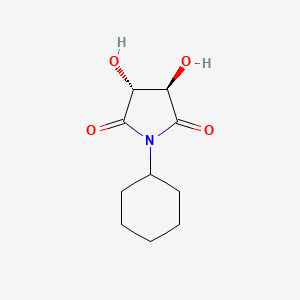

![Phenol, 4-[tris(4-iodo-3-methylphenyl)methyl]-](/img/structure/B14250402.png)
